molecular formula C16H16N2O2S B276743 N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide

Cat. No. B276743
M. Wt: 300.4 g/mol
InChI Key: OFMGNMIHBOCNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide, also known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is a protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide binds to the active site of EAAT1 and inhibits its function, thereby preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to have both acute and chronic effects on glutamate signaling. Acutely, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide increases extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. Chronically, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to reduce glutamate-mediated excitotoxicity and improve neuronal survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for EAAT1. This allows researchers to specifically target EAAT1 and study its role in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide is its potency, which can make it difficult to achieve a specific level of inhibition without causing off-target effects.

Future Directions

There are several future directions for research involving N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective and potent EAAT1 inhibitors for therapeutic applications. Another area of interest is the study of the role of EAAT1 in various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the use of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential.

Synthesis Methods

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2-mercaptobenzothiazole to form the intermediate compound, which is then reacted with ethyl chloroformate and ammonia to yield N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been widely used as a research tool to study the role of EAAT1 in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.

properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-16(2,3)13-8-14(18-20-13)17-15(19)11-9-21-12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18,19)

InChI Key

OFMGNMIHBOCNPW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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